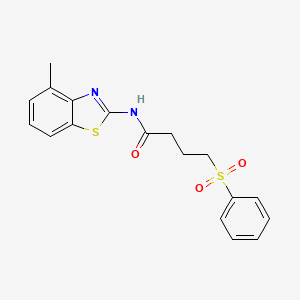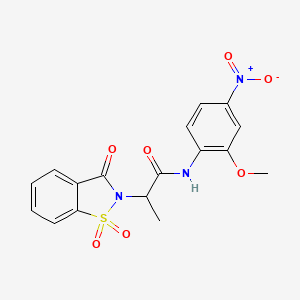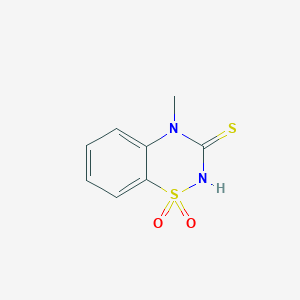
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, commonly referred to as 4-MBCA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-methylbenzenesulfonamide, which is a benzene-based sulfonamide. 4-MBCA is a white solid and has a melting point of approximately 143°C. It is soluble in water, alcohol, and other organic solvents.
Applications De Recherche Scientifique
4-MBCA is used in scientific research, primarily in the field of medicinal chemistry. It is used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and of the enzyme cyclooxygenase-2. It is also used in the synthesis of compounds that have potential applications in cancer therapy, as well as compounds with potential anti-inflammatory and antifungal activity.
Mécanisme D'action
4-MBCA acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to an increase in the activity of the cholinergic system.
Biochemical and Physiological Effects
The effects of 4-MBCA on the body depend on the dose and route of administration. In general, 4-MBCA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the synapse. This can lead to increased activity of the cholinergic system, resulting in increased alertness, improved cognitive function, and increased muscle strength.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-MBCA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-MBCA in laboratory experiments is that it is a relatively weak inhibitor of acetylcholinesterase, meaning that higher concentrations may be required for the desired effect.
Orientations Futures
There are a number of potential future directions for research involving 4-MBCA. These include further exploration of its potential applications in cancer therapy, as well as its potential as an anti-inflammatory and antifungal agent. Additionally, further research into the mechanism of action of 4-MBCA and its effects on the cholinergic system could lead to more effective treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research into the synthesis of 4-MBCA could lead to more efficient and cost-effective methods of production. Finally, further research into the pharmacokinetics and pharmacodynamics of 4-MBCA could lead to improved drug delivery systems and more effective treatments.
Méthodes De Synthèse
4-MBCA can be synthesized from 4-methylbenzenesulfonamide through a process known as sulfonamide alkylation. This process involves the reaction of 4-methylbenzenesulfonamide with an alkyl halide in the presence of a base such as sodium hydroxide. The resulting product is 4-MBCA.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-5-10-15-17(13)20-18(24-15)19-16(21)11-6-12-25(22,23)14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVSBYSVCATJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)
![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)